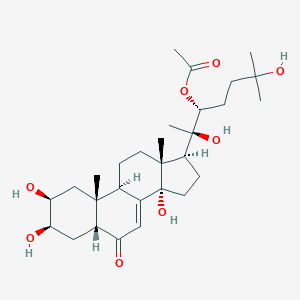

20-Hydroxyecdysone 22-acetate

Propriétés

IUPAC Name |

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIZECBIJHIPCU-FORVDKSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575676 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22799-02-6 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Description

Structural Characterization of 20-Hydroxyecdysone 22-Acetate

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Constitutional Isomerism

This compound possesses the systematic IUPAC name [(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate. This complex nomenclature reflects the intricate stereochemical arrangement present in the molecule, with multiple chiral centers contributing to its three-dimensional structure. The compound is registered under CAS number 22799-02-6, which serves as its unique chemical identifier in international databases.

The molecular formula C29H46O8 indicates the presence of 29 carbon atoms, 46 hydrogen atoms, and 8 oxygen atoms, resulting in a molecular weight of 522.7 g/mol. This represents an increase of two carbon atoms, two hydrogen atoms, and one oxygen atom compared to the parent compound 20-hydroxyecdysone (C27H44O7), reflecting the addition of the acetate group (-COCH3) at position 22. The structural modification introduces an ester functional group, which significantly alters the compound's physicochemical properties, including its solubility profile and potential biological activity.

The stereochemical complexity of this compound encompasses multiple chiral centers throughout the steroid backbone and side chain. The absolute configuration at each stereogenic center follows the established pattern of ecdysteroid natural products, with specific stereochemical designations at positions 2S, 3R, 5R, 9R, 10R, 13R, 14S, and 17S within the steroid nucleus, and 2R, 3R configurations in the modified side chain.

Crystal Structure Analysis and Chiral Centers

The crystal structure analysis of related ecdysteroid compounds provides valuable insights into the three-dimensional arrangement of this compound. Research on the parent compound 20-hydroxyecdysone has revealed that these molecules can exist in multiple crystal forms, including solvent-free modifications, methanol solvate hydrates, and trihydrates. The crystal packing of ecdysteroids is significantly influenced by extensive hydrogen bonding networks, which involve the multiple hydroxyl groups present throughout the molecule.

The unit cell parameters and space group assignments for ecdysteroid crystals demonstrate the importance of intermolecular interactions in determining solid-state structure. For the parent compound 20-hydroxyecdysone, orthorhombic crystal systems with space group P212121 have been observed, with density values around 1.124 Mg m−3. The acetate modification at position 22 is expected to influence these crystal packing arrangements by introducing additional steric bulk and altering the hydrogen bonding potential of the side chain.

The multiple chiral centers present in this compound create a highly defined three-dimensional molecular geometry. The steroid backbone adopts the characteristic chair-like conformations for the cyclohexane rings, while the cyclopentane D-ring maintains its envelope conformation. The side chain extending from C-17 contains additional stereogenic centers that contribute to the overall molecular shape and potential binding interactions with biological targets.

Comparative Analysis with Parent Compound 20-Hydroxyecdysone

The structural relationship between this compound and its parent compound 20-hydroxyecdysone reveals important differences in molecular properties and potential biological activity. The parent compound, also known as ecdysterone, possesses the molecular formula C27H44O7 with a molecular weight of 480.642 g/mol. This naturally occurring ecdysteroid serves as the most widely distributed hormone in both plant and animal species, controlling critical developmental processes such as molting and metamorphosis in arthropods.

The acetylation at position 22 introduces several significant modifications to the molecular structure. First, the conversion of the free hydroxyl group to an acetate ester reduces the hydrogen bonding capacity of the side chain, potentially affecting both crystal packing and biological interactions. Second, the addition of the acetyl group increases the molecular lipophilicity, which may enhance membrane permeability and alter tissue distribution profiles. Third, the ester linkage introduces a potential site for enzymatic hydrolysis, which could serve as a prodrug mechanism for controlled release of the active parent compound.

Comparative melting point data illustrates the structural differences between the compounds. While 20-hydroxyecdysone exhibits a melting point range of 237.5-239.5°C, the acetate derivative shows modified thermal properties due to the altered intermolecular interactions. The increased molecular weight and modified hydrogen bonding pattern contribute to distinct physical properties that distinguish the acetate derivative from its parent compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and stereochemical arrangements of this compound. The complex steroid framework generates characteristic signal patterns in both 1H and 13C NMR spectra that serve as fingerprints for structural identification. The acetate modification introduces distinctive signals that distinguish this derivative from the parent compound and other related ecdysteroids.

In 1H NMR analysis, the acetate group typically appears as a sharp singlet around 2.0-2.1 ppm, corresponding to the methyl protons of the acetyl moiety. The proton at C-22, which bears the acetate group, shows characteristic downfield shifts due to the deshielding effect of the adjacent ester oxygen. The multiple hydroxyl groups throughout the molecule contribute to exchangeable signals that may appear as broad peaks in protic solvents, though their exact chemical shifts depend on temperature, concentration, and solvent conditions.

The steroid backbone protons exhibit complex multipicity patterns characteristic of the rigid cyclohexane and cyclopentane ring systems. The angular methyl groups at C-18 and C-19 appear as sharp singlets, typically around 0.8-1.2 ppm, serving as reliable reference points for structural assignment. The olefinic proton at C-7 in the B-ring system shows characteristic chemical shifts around 5.8-6.0 ppm, representing one of the most distinctive features of the ecdysteroid skeleton.

13C NMR spectroscopy reveals the detailed carbon framework of the molecule, with the acetate carbonyl carbon appearing around 170-175 ppm and the acetate methyl carbon around 20-21 ppm. The steroid carbons show characteristic chemical shift patterns that reflect the stereochemical environment and substitution patterns throughout the molecule. Quaternary carbons at the ring junctions exhibit distinctive downfield shifts, while the hydroxyl-bearing carbons show appropriate chemical shifts for secondary alcohol functionalities.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry provides crucial information for structural confirmation and impurity analysis of this compound. The molecular ion peak appears at m/z 523 in positive ion mode (M+H)+, confirming the molecular formula C29H46O8. The exact mass measurement capabilities of modern HRMS instruments allow for precise elemental composition determination with mass accuracy typically better than 5 ppm.

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that provide structural information about the molecule. The acetate group represents a particularly labile functionality, with loss of acetic acid (60 Da) or ketene (42 Da) being common fragmentation pathways. These neutral losses generate fragment ions that correspond to the parent 20-hydroxyecdysone structure, providing direct evidence for the acetate modification.

The steroid backbone undergoes predictable fragmentation patterns involving cleavage of the side chain and ring system modifications. Loss of the entire modified side chain can occur through retro-Diels-Alder reactions or simple bond cleavages, generating characteristic fragment ions in the m/z 300-400 range. The multiple hydroxyl groups facilitate hydrogen rearrangement reactions that contribute to the overall fragmentation complexity.

Accurate mass measurements of fragment ions provide additional confirmation of structural assignments. For example, the loss of 60 Da from the molecular ion (corresponding to acetic acid elimination) generates a fragment at m/z 463, which matches the protonated molecular ion of 20-hydroxyecdysone. This fragmentation pathway serves as definitive evidence for the acetate modification and confirms the structural relationship between the derivative and parent compound.

Infrared Spectroscopic Characterization of Functional Groups

Infrared spectroscopy reveals the characteristic vibrational frequencies of functional groups present in this compound, providing complementary structural information to NMR and mass spectrometry data. The spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups and distinguish this compound from related structures.

The acetate ester functionality generates characteristic absorption bands in the carbonyl region around 1735-1750 cm−1. This C=O stretching frequency appears at higher wavenumbers compared to ketone carbonyls due to the electron-withdrawing effect of the adjacent oxygen atom. The ester C-O stretching vibrations typically appear in the 1000-1300 cm−1 region, often as multiple bands due to coupling with adjacent bonds.

The multiple hydroxyl groups throughout the molecule contribute to broad O-H stretching absorptions in the 3200-3600 cm−1 region. These bands often appear as broad, overlapping peaks due to hydrogen bonding interactions, both intramolecular and intermolecular. The exact position and shape of these bands provide information about the hydrogen bonding environment and crystal packing arrangements.

The steroid backbone contributes numerous C-H stretching vibrations in the 2800-3000 cm−1 region, with distinct patterns for CH3, CH2, and CH groups. The characteristic C=C stretching of the 7-ene system appears around 1620-1650 cm−1, though this may be obscured by other vibrations in complex molecules. The fingerprint region below 1500 cm−1 contains numerous absorption bands that serve as a unique spectroscopic signature for the compound.

Computational Chemistry Insights

Molecular Dynamics Simulations of Lipophilicity

Computational molecular dynamics simulations provide valuable insights into the lipophilicity characteristics of this compound compared to its parent compound. The acetate modification significantly alters the partition coefficient (LogP) of the molecule, enhancing its ability to traverse lipid membranes and potentially improving bioavailability. Calculated LogP values for the acetate derivative show increased lipophilicity compared to the highly polar parent compound.

The molecular dynamics simulations reveal how the acetate group affects the overall molecular conformation and solvent interactions. In aqueous environments, the molecule adopts conformations that minimize water contact with the lipophilic steroid backbone while maximizing hydrogen bonding interactions through the remaining hydroxyl groups. The acetate modification reduces the number of available hydrogen bond donors, resulting in decreased water solubility but enhanced membrane permeability.

Simulations of membrane partition behavior demonstrate that the acetate derivative shows improved insertion into phospholipid bilayers compared to 20-hydroxyecdysone. The ester functionality provides a favorable balance between lipophilicity and hydrogen bonding capacity, allowing the molecule to orient appropriately within membrane environments. These computational predictions suggest enhanced oral bioavailability and improved cellular uptake for the acetate derivative.

The dynamic behavior of the molecule in different solvent environments reveals important information about conformational flexibility and preferred orientations. The steroid backbone maintains its rigid structure, while the side chain exhibits moderate flexibility that allows adaptation to different chemical environments. The acetate group shows restricted rotation due to partial double bond character in the C-O ester linkage, influencing the overall molecular shape and interaction patterns.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density functional theory calculations provide detailed information about the electronic structure and chemical reactivity of this compound. These quantum mechanical calculations reveal the distribution of electron density throughout the molecule and identify sites of potential chemical reactivity. The acetate ester represents one of the most electrophilic centers in the molecule, making it susceptible to nucleophilic attack and hydrolysis reactions.

The calculated molecular orbital patterns show that the highest occupied molecular orbital (HOMO) is primarily localized on the hydroxyl groups and the olefinic system of the steroid backbone. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the acetate carbonyl carbon, confirming its electrophilic character. These orbital energies and distributions provide insights into potential reaction pathways and metabolic transformations.

Electrostatic potential maps generated from DFT calculations reveal the charge distribution across the molecular surface. The acetate carbonyl oxygen exhibits significant negative electrostatic potential, while the carbonyl carbon shows positive potential, consistent with the expected reactivity patterns for ester functional groups. The hydroxyl groups contribute additional negative potential regions that could participate in hydrogen bonding or coordination interactions.

Bond dissociation energy calculations predict the relative stability of different bonds within the molecule. The acetate C-O bond shows moderate strength, suggesting that enzymatic or chemical hydrolysis could occur under appropriate conditions. This information supports the potential use of the acetate derivative as a prodrug that could release the active parent compound through metabolic processing.

Quantum Mechanical Modeling of Hydrogen Bonding Networks

Quantum mechanical calculations reveal the complex hydrogen bonding patterns possible in this compound, both in isolated molecules and in crystal environments. The multiple hydroxyl groups create numerous potential hydrogen bond donors and acceptors, leading to intricate three-dimensional networks that influence physical properties and biological activity.

Intramolecular hydrogen bonding calculations identify potential internal stabilization through OH···O interactions within the molecule. The proximity of hydroxyl groups on the steroid backbone allows for the formation of favorable five- and six-membered hydrogen bonded rings that contribute to conformational stability. The acetate modification reduces some of these internal interactions by converting a hydrogen bond donor to an acceptor-only functionality.

Intermolecular hydrogen bonding patterns predicted by quantum mechanical methods explain the crystal packing arrangements observed experimentally. The calculations reveal preferential hydrogen bonding geometries and energies that drive the self-assembly of molecules in the solid state. The acetate oxygen atoms can serve as hydrogen bond acceptors, creating new interaction patterns not available in the parent compound.

The strength and directionality of hydrogen bonds calculated using high-level quantum mechanical methods provide insights into the stability of different molecular conformations and crystal polymorphs. These calculations help explain the observed differences in melting points, solubility, and other physical properties between the acetate derivative and parent compound. The hydrogen bonding networks also influence the biological activity by affecting the presentation of key functional groups for receptor interactions.

Méthodes De Préparation

Natural Deep Eutectic Solvents (NADES)

NADES, composed of hydrogen bond donors (e.g., choline chloride) and acceptors (e.g., organic acids), have emerged as green alternatives to conventional solvents. A 2020 study optimized NADES for 20E extraction from spinach, achieving a recovery rate of 93% using a choline chloride–acetic acid–water (1:1:1) system. Key parameters include:

| Parameter | Optimal Condition | Recovery (%) |

|---|---|---|

| NADES Composition | ChCl–AcOH–H₂O | 93 |

| Water Content | 20% v/v | 91 |

| Extraction Time | 15 minutes | 90 |

This method reduced extraction time by 75% compared to traditional methanol-based techniques.

Ionic Liquid (IL)-Assisted Extraction

Ionic liquids like triethylammonium acetate ([TEA][OAc]) selectively extract 20E with 88% recovery, leveraging their tunable polarity and low volatility. IL-based solid-liquid extraction (SLE) minimizes matrix interference, as demonstrated by chromatographic analyses showing well-separated peaks for 20E in spinach extracts.

Traditional Solvent Extraction

Industrial-scale processes often employ methanol or ethanol followed by acetone precipitation. For example, a patented method involves sequential steps of methanolic extraction, acetone precipitation (1:2 v/v), and aluminum oxide adsorption to isolate 20E. This approach, while effective, requires large solvent volumes and extended processing times.

Chemical Modification to 22-Acetate

The acetylation of 20E at the 22-hydroxyl group involves selective protection of reactive sites and esterification under controlled conditions.

Protection of Hydroxyl Groups

To prevent unwanted reactions at other hydroxyl groups, industrial methods utilize:

-

Phenylboronic acid for vicinal diol (20,22-OH) protection.

-

Acetonation of 2,3-diol groups.

-

Silylation (e.g., tert-butyldimethylsilyl chloride) for the tertiary 25-OH group.

These steps ensure regioselective acetylation at the 22-position.

Acetylation Reaction

The protected 20E is treated with acetic anhydride in the presence of pyridine, a catalyst that scavenges HCl byproducts. Reaction conditions are optimized at 25°C for 12 hours, yielding this compound with minimal byproducts. Post-reaction, deprotection is achieved via mild acid hydrolysis (e.g., 0.1 M HCl in tetrahydrofuran).

Industrial-Scale Production

A patented multi-stage process outlines the industrial synthesis of 20E derivatives:

| Stage | Purpose | Key Steps |

|---|---|---|

| Pre-Purification | Remove pigments and lipids | Solvent partitioning (CH₂Cl₂:EtOH) |

| Chromatography | Isolate 20E | Gradient elution (35–60% MeOH) |

| Esterification | Synthesize 22-acetate | Acetic anhydride, pyridine |

| Final Purification | Remove impurities | Reversed-phase HPLC |

This method achieves a throughput of 1.2 kg/day in pilot-scale facilities, with a purity threshold of >98%.

Analytical Validation

Quality control protocols for this compound include:

-

UHPLC-UV : Quantification at 245 nm with a limit of detection (LOD) of 0.17 µg/g.

-

NMR Spectroscopy : Confirmation of acetylation at C22 via δ 2.05 ppm (singlet, CH₃COO).

Environmental and Economic Considerations

The adoption of NADES and ILs reduces solvent waste by 40–60% compared to traditional methods. However, industrial processes remain cost-intensive due to chromatography steps, which account for 70% of total production costs . Future directions include enzymatic acetylation and continuous-flow reactors to enhance sustainability.

Analyse Des Réactions Chimiques

Oxidation Reactions

20-Hydroxyecdysone 22-acetate undergoes oxidation primarily at its hydroxyl groups. Key findings include:

-

Reagent/Conditions : Hydrogen peroxide (H₂O₂) in alkaline conditions.

-

Product : Forms 20-hydroxyecdysone 20,22-phosphoric acid , characterized by phosphate ester formation at the 20 and 22 positions .

Mechanistic Insight : The reaction involves nucleophilic attack by hydroxide ions on H₂O₂, generating reactive oxygen species that facilitate phosphate esterification.

Reduction Reactions

Reductive modifications target carbonyl or hydroxyl groups:

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in alcoholic solvents.

-

Product : Reduced derivatives such as 20-hydroxyecdysone 22-alcohol , involving conversion of ester groups to alcohols .

Selectivity : NaBH₄ preferentially reduces carbonyl groups over ester functionalities under mild conditions.

Substitution Reactions

Acetylation and silylation are common substitution pathways:

Synthetic Utility : Silylation protects hydroxyl groups during multi-step syntheses, enabling selective functionalization .

Esterification and Amidization

The compound serves as a precursor for novel derivatives:

-

Decanoate/Isobutyrate Synthesis :

Industrial Relevance : These reactions enable scalable production of derivatives with improved bioavailability.

Chromatographic Behavior

Purification steps influence reactivity:

-

Elution : Stepwise gradients of aqueous methanol (35–60%) separate reaction products based on polarity .

-

Stationary Phase : Reversed-phase resins (60–200 µm) under low-pressure vacuum .

Key Observation : Elution order correlates with hydroxyl group count and esterification extent, critical for isolating reaction products .

Stability Under Environmental Conditions

-

pH Sensitivity : Degrades in strongly acidic/basic conditions via ester hydrolysis.

-

Thermal Stability : Decomposes above 200°C, forming dehydrated byproducts .

Synthetic Workflow

A representative synthesis pathway includes:

-

Protection of Diols : Phenylboronic acid protects 20,22-vicinal diols.

-

Acetonation : 2,3-diols converted to acetals.

-

Silylation : Tertiary 25-hydroxyl group protected with TMSCl.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | Maximizes selectivity |

| Pressure (Amidization) | 1.5–2.0 atm | Enhances conversion |

| Solvent Polarity | Methanol/Water (70:30) | Reduces side products |

Emerging Reaction Pathways

Recent advancements include:

Applications De Recherche Scientifique

20-Hydroxyecdysone 22-acetate, a semi-synthetic derivative of the naturally occurring ecdysteroid 20-hydroxyecdysone, has garnered significant attention in various scientific fields due to its diverse applications. This article explores its applications across several domains, including pharmaceuticals, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound shows promise in various therapeutic areas:

- Anabolic Effects : It has been shown to promote muscle growth and recovery, making it a candidate for treating conditions like sarcopenia and muscular dystrophies .

- Anti-Diabetic Properties : Research indicates that it can lower blood sugar levels and improve insulin sensitivity in diabetic models .

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

- Hepatoprotective Effects : Studies have demonstrated its protective effects on the liver, suggesting a role in managing liver diseases .

Table 1: Summary of Pharmacological Effects

| Effect Type | Description |

|---|---|

| Anabolic | Promotes muscle growth and recovery |

| Anti-Diabetic | Lowers blood sugar levels and improves insulin sensitivity |

| Anti-Inflammatory | Reduces inflammation in chronic diseases |

| Hepatoprotective | Protects liver cells from damage |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

| Antineoplastic | Exhibits anticancer properties, particularly against lung cancer cells |

Agricultural Applications

In agriculture, this compound is being explored as an insect growth regulator:

- Pest Management : It disrupts the molting process in insects, making it a potential natural pesticide. Studies on Tribolium castaneum (a common pest) showed that ingestion of this compound resulted in significant larval mortality and reduced pupation rates .

Table 2: Effects on Insect Development

| Insect Species | Dosage (ppm) | Effect Observed |

|---|---|---|

| Tribolium castaneum | 300 | Induced larval mortality |

| Tribolium castaneum | 600 | Significant reduction in pupation rates |

| Tribolium castaneum | 1200 | Accelerated adult emergence but increased mortality |

Biochemical and Molecular Research

The compound serves as a model for studying hormonal regulation:

- Hormonal Regulation Studies : It helps elucidate the mechanisms of molting and metamorphosis in insects by interacting with specific receptors like the Mas1 receptor .

Case Studies

- Clinical Trials for Neuromuscular Diseases :

- Anticancer Research :

- Neuroprotective Studies :

Mécanisme D'action

The mechanism of action of 20-Hydroxyecdysone 22-acetate involves its interaction with ecdysone receptors in target organisms. In insects, it binds to the ecdysone receptor complex, triggering a cascade of gene expression changes that lead to molting and metamorphosis. In mammals, it has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, which explains its various pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Ecdysteroids

Structural and Functional Differences

The table below highlights key structural and functional differences between 20E22A and related ecdysteroids:

Key Observations:

- C-22 Modifications : The presence of a C-22 acetate (20E22A) or absence of a C-22 hydroxyl (taxisterone) reduces or abolishes molting hormone activity in arthropods .

- Antifeedant Activity : 20E22A deters predation by Carcinus maenas crabs at 5.0×10⁻⁴ M, while 20E is effective at lower concentrations (1.25×10⁻⁴ M) .

- Receptor Binding : 20E22A shows lower affinity for the ecdysteroid receptor (BmEcR-B1/BmUSP) compared to 20E, likely due to steric hindrance from the acetate group .

Bioactivity in Non-Arthropod Systems

20E22A exhibits distinct roles in non-arthropod organisms:

Ecological and Evolutionary Roles

- Marine Defense: In Pycnogonum litorale, 20E22A serves as a chemical defense against predators, with secretions reaching 0.8×10⁻³ M in defensive effluents .

- Plant Interactions : In Silene otites, 20E22A is part of a complex ecdysteroid cocktail that may deter herbivores, though its specific role remains unclear .

Quantitative Comparison of Key Parameters

Table 2: Concentration and Bioactivity Data

Activité Biologique

20-Hydroxyecdysone 22-acetate (20E 22-acetate) is a derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E), which is found in various plants and insects. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 20E 22-acetate, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of 20-Hydroxyecdysone

20-Hydroxyecdysone is a steroid hormone that plays crucial roles in the growth and development of arthropods. In mammals, it exhibits various pharmacological effects without acting as a hormone. Its benefits include anabolic effects, antioxidant properties, and potential applications in treating metabolic disorders and cancer.

1. Anabolic Effects

20E has been shown to enhance protein synthesis and muscle growth. In vitro studies demonstrated that it mimics insulin-like growth factor-1 (IGF-1), promoting myotube growth in C2C12 cells and significantly reducing myostatin expression, which is known to inhibit muscle growth . The compound also stimulates erythropoiesis and increases ATP synthesis in skeletal muscles .

2. Antioxidant Activity

Recent studies highlight the antioxidant capabilities of 20E. It induces the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species (ROS). In non-small cell lung cancer (NSCLC) models, 20E treatment resulted in significant reductions in glycolytic enzyme activity, suggesting a metabolic shift towards reduced oxidative stress .

3. Antineoplastic Properties

Emerging evidence suggests that 20E possesses anticancer properties. In NSCLC cell lines, it inhibited cancer stem cell markers and sensitized cells to metabolic inhibitors . The compound's ability to modulate metabolic pathways involved in cancer progression positions it as a potential candidate for anticancer therapies.

The mechanisms underlying the biological activities of 20E are complex and multifaceted:

- Receptor Interaction : Unlike traditional steroid hormones, 20E does not bind to classical nuclear receptors but may interact with membrane-bound G-protein-coupled receptors (GPCRs) such as Mas1 and possibly estrogen receptor beta (ERβ) .

- Metabolic Regulation : By modulating key metabolic pathways, including glycolysis and one-carbon metabolism, 20E influences cellular energy balance and promotes apoptosis in cancer cells .

- Enzyme Inhibition : Studies have shown that ecdysteroids can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer’s .

Case Study: Anticancer Effects in NSCLC

A recent study evaluated the effects of 20E on NSCLC cell lines. The results indicated that treatment with 20E led to:

- Significant reduction in glycolytic enzyme activity.

- Induction of antioxidant genes.

- Decreased expression of cancer stem cell markers.

These findings suggest that 20E may effectively target metabolic vulnerabilities in cancer cells while enhancing antioxidant defenses .

Case Study: Muscle Growth Enhancement

In another study focusing on muscle biology, administration of 20E resulted in:

- Increased protein synthesis rates.

- Enhanced muscle cell proliferation.

- Reduction of myostatin levels.

This research supports the use of 20E as a potential therapeutic agent for conditions characterized by muscle wasting or sarcopenia .

Data Tables

Q & A

Basic Questions

Q. What is the primary biological role of 20-hydroxyecdysone 22-acetate (20E22A) in marine arthropods like Pycnogonum litorale?

- Methodological Answer : 20E22A acts as a chemical defense against predators such as Carcinus maenas. This was determined via feeding bioassays where 20E22A reduced crab food consumption at concentrations ≥5.0×10⁻⁴ M. Quantification of 20E22A in pycnogonid tissues was performed using HPLC, revealing its predominance (66.2–85.8% of total ecdysteroids) .

Q. How does the structural modification at C-22 influence 20E22A’s hormonal inactivity in molting regulation?

- Methodological Answer : Acetylation at C-22 blocks the free hydroxyl group required for receptor binding. Competitive radioligand assays (e.g., with ³H-ponasterone A) demonstrated that 20E22A has reduced affinity for ecdysteroid receptors (IC₅₀ data). Structural-activity studies in Drosophila Kc-H cells confirmed this inactivity .

Q. What analytical methods are recommended for quantifying 20E22A in plant or arthropod samples?

- Methodological Answer : HPLC-MS/MS with a validated protocol (e.g., Agilent 1200 chromatograph coupled with Thermo TSQ Quantum Access MAX) is optimal. For plant extracts like Silene otites, purification via ethyl acetate extraction and HPLC, followed by NMR and mass spectrometry, ensures accurate identification .

Advanced Research Questions

Q. Why does 20E22A exhibit reduced binding to ecdysteroid receptors compared to 20-hydroxyecdysone (20E)?

- Methodological Answer : Molecular docking studies and competitive binding assays reveal that the C-22 acetate group sterically hinders interactions with the ligand-binding domain of the ecdysteroid receptor (BmEcR-B1/BmUSP). This is supported by IC₅₀ values from radioligand displacement experiments .

Q. What biosynthetic pathways are hypothesized for 20E22A production in plants like Serratula coronata?

- Methodological Answer : Enzymatic acetylation of 20E by acetyltransferases is proposed. Isotopic labeling (e.g., ¹³C-glucose tracing) and mutant plant analysis can validate this pathway. In vitro enzyme assays using recombinant acetyltransferases further clarify substrate specificity .

Q. How does 20E22A influence non-target organisms, such as algae or fungi?

- Methodological Answer : In Chlorella vulgaris, 20E22A stimulates growth at nanomolar concentrations (10⁻⁹ M) but becomes cytotoxic at >10⁻⁶ M. Dose-response curves and cellular component analysis (DNA, chlorophyll, protein levels) are used to assess bioactivity .

Q. What ecological implications arise from 20E22A’s role as a defensive secretion in Pycnogonum litorale?

- Methodological Answer : Field experiments and predator-prey interaction studies (e.g., crab predation assays) demonstrate that 20E22A secretion reduces predation pressure. Ecological modeling can predict its impact on population dynamics .

Data Contradictions and Resolution

-

Contradiction : While 20E22A is hormonally inactive in arthropod molting, it exhibits bioactivity in algae.

-

Contradiction : 20E22A is abundant in Pycnogonum litorale but absent in most arthropods.

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.